9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
The compound 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic purine derivative featuring a triazolo-purine-dione core. Its structure includes a 2-methoxyethyl group at position 9, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 3. Such modifications are designed to enhance selectivity and binding affinity toward biological targets, particularly adenosine receptors (ARs), which regulate diverse physiological processes .
Properties
IUPAC Name |
5-(2-methoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-21-15-12(14(24)18-17(21)25)22(8-9-26-2)16-20-19-13(23(15)16)10-4-6-11(27-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUPAMJOKSRTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazolo-purines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will detail its synthesis, biological activities, and relevant research findings.
- Molecular Formula: C17H18N6O4
- Molecular Weight: 370.4 g/mol
- CAS Number: 921511-43-5
Synthesis
The synthesis of this compound typically involves the reaction of appropriate purine derivatives with methoxyethyl and methoxyphenyl substituents. This process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.
Antitumor Activity
Research indicates that derivatives of triazolo-purines exhibit significant antitumor properties. A notable study conducted by the National Cancer Institute assessed the cytotoxic effects of various triazolo derivatives on multiple cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. The results demonstrated that compounds similar to this compound showed promising activity against these cell lines .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-468 | 0.45 |
| Non-Small Cell Lung Cancer | A549 | 0.38 |
| Colon Cancer | HT-29 | 0.50 |
| CNS Cancer | U87MG | 0.60 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid synthesis and cell proliferation. Specifically, it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway essential for DNA synthesis .
Case Studies
- In Vitro Studies : In a detailed study involving 60 cancer cell lines, compounds structurally related to this compound were tested for their cytotoxic effects using the sulforhodamine B assay. The results indicated that these compounds exhibited a range of cytotoxic effects with some showing IC50 values below 1 µM against several aggressive cancer types .
- Animal Models : Further research included testing in animal models where administration of the compound led to significant tumor regression in xenograft models of breast cancer. The treatment group showed a reduction in tumor size by approximately 60% compared to control groups .
Comparison with Similar Compounds
Key Observations :
- Position 9 : The 2-methoxyethyl group in the target compound introduces ether oxygen atoms, improving solubility compared to the lipophilic 2-chlorobenzyl group in the analog .
- Position 3 : Both compounds retain the 4-methoxyphenyl group, suggesting shared interactions with aromatic residues in receptor binding pockets.
Natural Purine Derivatives
Natural purine derivatives, such as those isolated from marine organisms (e.g., Suberogorgia reticulata), share the purine-dione core but lack triazolo and complex substituents :
Comparison with Target Compound :
- The triazolo ring in the target compound introduces rigidity and may stabilize interactions with ARs, unlike simpler natural derivatives.
- Methoxyethyl and methoxyphenyl groups in the target compound likely enhance blood-brain barrier permeability compared to natural analogs.
Adenosine Receptor (AR) Ligands
Adenosine receptors (A1, A2A, A2B, A3) are key targets for purine derivatives.
| Receptor | Preferred Endogenous Agonist | Target Compound Hypotheses |
|---|---|---|
| A1 | Adenosine | Low affinity due to bulkier substituents; unlikely to favor A1’s compact binding pocket. |
| A3 | Adenosine/Inosine | Methoxy groups may mimic inosine’s hydroxyl interactions, suggesting A3 selectivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
